Mono(3-tetrahydropyranyloxybutyl)phthalate-d4
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Overview
Description
Mono(3-tetrahydropyranyloxybutyl)phthalate-d4 is a deuterated compound with the molecular formula C17H18D4O6 and a molecular weight of 326.38 . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry . The deuterium labeling makes it valuable for various analytical and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono(3-tetrahydropyranyloxybutyl)phthalate-d4 typically involves the esterification of phthalic acid with 3-tetrahydropyranyloxybutanol-d4 . The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures . This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
Mono(3-tetrahydropyranyloxybutyl)phthalate-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones
Reduction: Reduction reactions can convert the ester groups to alcohols
Substitution: Nucleophilic substitution reactions can replace the tetrahydropyranyl group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used under basic conditions
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Various substituted esters
Scientific Research Applications
Mono(3-tetrahydropyranyloxybutyl)phthalate-d4 is used in a variety of scientific research applications, including:
Chemistry: As a labeled compound, it is used in tracer studies and reaction mechanism investigations
Biology: It is employed in metabolic studies to track the incorporation and transformation of the compound in biological systems
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Mono(3-tetrahydropyranyloxybutyl)phthalate-d4 involves its interaction with various molecular targets and pathways . The deuterium atoms in the compound can influence reaction kinetics and pathways due to the isotope effect . This makes it a valuable tool for studying reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H22O6 |
---|---|
Molecular Weight |
326.38 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-[3-(oxan-2-yloxy)butoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C17H22O6/c1-12(23-15-8-4-5-10-21-15)9-11-22-17(20)14-7-3-2-6-13(14)16(18)19/h2-3,6-7,12,15H,4-5,8-11H2,1H3,(H,18,19)/i2D,3D,6D,7D |
InChI Key |
RCUIYCZJPBXGOU-USSMZTJJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCC(C)OC2CCCCO2)[2H])[2H] |
Canonical SMILES |
CC(CCOC(=O)C1=CC=CC=C1C(=O)O)OC2CCCCO2 |
Origin of Product |
United States |
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